1-(2,4-dichlorophenyl)-2-imidazol-1-yl-N-prop-2-enoxyethanimine
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Overview
Description
1-(2,4-Dichlorophenyl)-2-imidazol-1-yl-N-prop-2-enoxyethanimine is a synthetic compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, which imparts unique chemical and biological properties to its derivatives
Preparation Methods
The synthesis of 1-(2,4-dichlorophenyl)-2-imidazol-1-yl-N-prop-2-enoxyethanimine involves multiple steps. One common synthetic route includes the reaction of 2,4-dichlorophenylacetonitrile with imidazole in the presence of a base, followed by the addition of prop-2-en-1-ol under specific reaction conditions . Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and the use of catalysts to enhance yield and purity .
Chemical Reactions Analysis
1-(2,4-Dichlorophenyl)-2-imidazol-1-yl-N-prop-2-enoxyethanimine undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures. Major products formed from these reactions depend on the type of reaction and the reagents used.
Scientific Research Applications
1-(2,4-Dichlorophenyl)-2-imidazol-1-yl-N-prop-2-enoxyethanimine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-(2,4-dichlorophenyl)-2-imidazol-1-yl-N-prop-2-enoxyethanimine involves its interaction with specific molecular targets. The imidazole ring can bind to enzymes and proteins, disrupting their normal function. This interaction can inhibit the growth of microorganisms by interfering with their metabolic pathways . The compound’s molecular targets include enzymes involved in cell wall synthesis and DNA replication .
Comparison with Similar Compounds
1-(2,4-Dichlorophenyl)-2-imidazol-1-yl-N-prop-2-enoxyethanimine can be compared with other imidazole derivatives such as:
1-(2,4-Dichlorophenyl)-2-imidazol-1-ylethanone: This compound has similar antimicrobial properties but differs in its chemical structure and specific applications.
1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol: Known for its use in antifungal treatments, this compound shares a similar core structure but has different functional groups.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical structure allows it to undergo diverse chemical reactions and interact with specific molecular targets, making it valuable in research and development.
Properties
IUPAC Name |
1-(2,4-dichlorophenyl)-2-imidazol-1-yl-N-prop-2-enoxyethanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2N3O/c1-2-7-20-18-14(9-19-6-5-17-10-19)12-4-3-11(15)8-13(12)16/h2-6,8,10H,1,7,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROYVDVODOWHBJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCON=C(CN1C=CN=C1)C2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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